Technical Guide: Molecular Structure and Tautomerism of 4-Ethyl-2-pyrimidinol
Technical Guide: Molecular Structure and Tautomerism of 4-Ethyl-2-pyrimidinol
The following technical guide details the molecular architecture, tautomeric behavior, and synthetic utility of 4-Ethyl-2-pyrimidinol .
Executive Summary
4-Ethyl-2-pyrimidinol (CAS: 5909-25-1 for free base; often referenced as 4-Ethyl-2(1H)-pyrimidinone ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a precursor for antiviral and antiproliferative agents.
This guide addresses the compound's defining characteristic: prototropic tautomerism . While often named as a "pyrimidinol" (enol/lactim), experimental evidence confirms that the pyrimidinone (keto/lactam) form predominates in the solid state and polar solution. Understanding this equilibrium is vital for predicting reactivity, solubility, and ligand-receptor binding affinities during drug design.
Molecular Architecture & Properties[1][2]
Chemical Identity[1][3][4][5]
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IUPAC Name: 4-Ethyl-2(1H)-pyrimidinone
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Alternative Names: 4-Ethyl-2-hydroxypyrimidine; 2-Hydroxy-4-ethylpyrimidine.
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Molecular Formula: C₆H₈N₂O
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Molecular Weight: 124.14 g/mol
Structural Analysis
The molecule consists of a pyrimidine ring substituted at the C4 position with an ethyl group. The C2 position bears an oxygen atom which participates in the core tautomeric equilibrium.
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Electronic Effects: The ethyl group at C4 is an electron-donating alkyl group (+I effect). This slightly increases the electron density of the ring, modulating the basicity of the N1 and N3 atoms compared to the unsubstituted parent.
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Physical State: Crystalline solid. High melting point (>150°C) due to extensive intermolecular hydrogen bonding in the lactam form.
Tautomeric Equilibrium: Lactam vs. Lactim
The structural duality of 4-Ethyl-2-pyrimidinol is governed by the migration of a proton between the ring nitrogen (N1/N3) and the exocyclic oxygen.
The Dominant Species (Lactam)
In the solid state and polar solvents (DMSO, H₂O, Methanol), the equilibrium shifts almost exclusively to the 2(1H)-pyrimidinone (Lactam) form.
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Driving Force: The C=O bond is thermodynamically stronger than the C=N bond. Furthermore, the lactam form preserves aromaticity through the contribution of a zwitterionic resonance structure (N⁺=C-O⁻).
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Dimerization: Lactam tautomers form stable, centrosymmetric dimers via dual N-H···O=C hydrogen bonds, significantly stabilizing this form in the crystal lattice.
The Minor Species (Lactim)
The 2-pyrimidinol (Lactim) form is observed primarily in the gas phase or highly non-polar solvents (e.g., dilute hexane), where solvation of the polar carbonyl is minimal.
Visualization of Tautomerism
The following diagram illustrates the equilibrium and the resonance stabilization of the dominant lactam form.
Figure 1: The equilibrium favors the Lactam form due to dipolar solvation and lattice energy stabilization.
Analytical Characterization
Distinguishing the tautomers requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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Lactam Marker: A broad singlet appearing downfield (δ 10.0 – 13.0 ppm ) corresponds to the N-H proton.
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Absence of OH: The absence of a sharp O-H signal (often exchangeable but distinct in shift) confirms the lack of the lactim form.
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Ring Protons: The H5 and H6 protons appear as doublets (or multiplets) in the aromatic region (δ 6.0 – 8.5 ppm).
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¹³C NMR:
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Carbonyl: A signal around 155–165 ppm indicates the C=O carbon (urea-like character), distinct from a C-O aromatic carbon which would appear further upfield.
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Infrared Spectroscopy (IR)
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Lactam (Dominant): Strong absorption band at 1640–1690 cm⁻¹ (C=O stretching, Amide I).
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Lactim (Minor): Absence of C=O stretch; presence of weak aromatic C=N and O-H stretches (often obscured).
Data Summary Table
| Feature | Lactam Form (2(1H)-one) | Lactim Form (2-ol) |
| Stability (Polar) | High (Dominant) | Low |
| IR Signal | ν(C=O) ~1660 cm⁻¹ | ν(O-H) ~3400 cm⁻¹ |
| ¹H NMR Signal | N-H (δ > 11 ppm) | O-H (Variable) |
| Aromaticity | Partial (Resonance) | Full (Heteroaromatic) |
Synthesis & Experimental Protocols
The most robust synthesis involves the condensation of a β-keto ester with urea. This reaction typically yields the thermodynamic product (the lactam).
Synthetic Pathway Diagram
Figure 2: Acid-catalyzed condensation route to 4-Ethyl-2-pyrimidinol.
Detailed Protocol: Synthesis of 4-Ethyl-2-pyrimidinol
Objective: Synthesis of 4-ethyl-2(1H)-pyrimidinone via condensation.
Reagents:
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Ethyl 3-oxopentanoate (Ethyl propionylacetate): 14.4 g (0.1 mol)
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Urea: 7.2 g (0.12 mol)
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Absolute Ethanol: 50 mL
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Conc. Hydrochloric Acid (HCl): 2 mL (Catalyst)
Procedure:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Urea (7.2 g) in Absolute Ethanol (50 mL).
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Addition: Add Ethyl 3-oxopentanoate (14.4 g) followed by Conc. HCl (2 mL) dropwise.
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Reaction: Heat the mixture to reflux (approx. 78°C) with stirring for 6–8 hours. The solution may turn yellow/orange.
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Work-up:
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Cool the reaction mixture to room temperature.
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Evaporate approximately 50% of the solvent under reduced pressure (Rotavap).
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Neutralize carefully with saturated NaHCO₃ solution if necessary to precipitate the free base, or cool in an ice bath to induce crystallization of the hydrochloride salt (depending on desired form).
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For the free base: Adjust pH to ~7, cool to 0°C. The product will precipitate as a white/off-white solid.
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Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to obtain pure 4-Ethyl-2-pyrimidinol.
Validation:
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Check Melting Point: Expected range 190–200°C (varies by salt form).
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Run ¹H NMR in DMSO-d₆ to confirm the N-H peak at >10 ppm.[1]
References
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ChemicalBook. 4-Ethyl-2-pyrimidinol Properties and Structure. Retrieved from
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National Institutes of Health (NIH). Tautomerism in 4-Hydroxypyrimidine and Related Molecules. PubMed. Retrieved from
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ChemTube3D. 2-Hydroxypyridine/Pyrimidine Tautomerism Mechanisms. Retrieved from
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ResearchGate. Synthesis of Dihydropyrimidinones via Biginelli Reaction (Analogous Chemistry). Retrieved from
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Google Patents. Method of preparing 2,4-dihydroxypyrimidine (General Pyrimidinol Synthesis). US4476306A. Retrieved from
